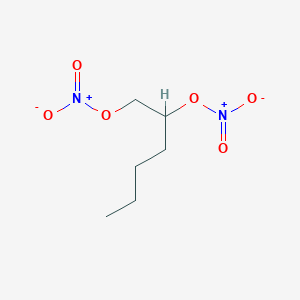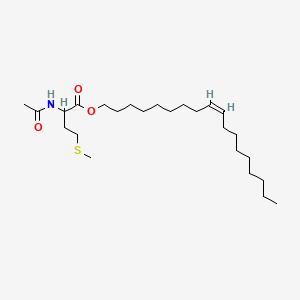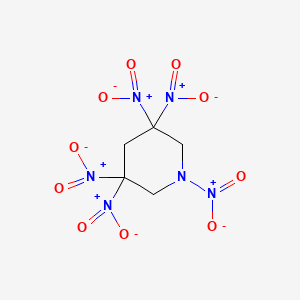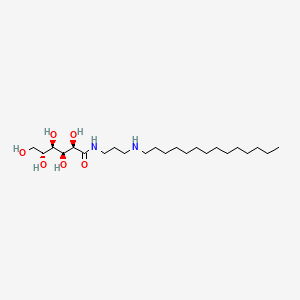
Amino 4-nitrobenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino 4-nitrobenzoate;hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino 4-nitrobenzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, resulting in 4-aminobenzoic acid. The final step involves the formation of the hydrochloride salt by reacting 4-aminobenzoic acid with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This approach optimizes reaction times and sequences, leading to high conversion and selectivity rates. The continuous-flow system allows for efficient production with minimal residence times .
Chemical Reactions Analysis
Types of Reactions
Amino 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is 4-aminobenzoic acid.
Substitution: Depending on the substituent introduced, products can include halogenated derivatives of 4-aminobenzoic acid.
Scientific Research Applications
Amino 4-nitrobenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Amino 4-nitrobenzoate;hydrochloride involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Novocaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Uniqueness
Amino 4-nitrobenzoate;hydrochloride is unique due to its combination of an amino group and a nitro group on the benzene ring, along with the hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
35657-37-5 |
|---|---|
Molecular Formula |
C7H7ClN2O4 |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
amino 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C7H6N2O4.ClH/c8-13-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H,8H2;1H |
InChI Key |
PVXQVDCHVXFWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



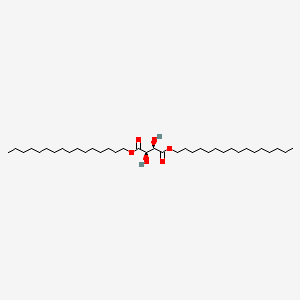

![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
